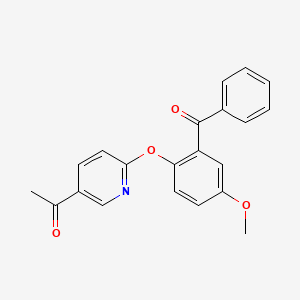

5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine: is an organic compound with the molecular formula C21H17NO4 It is a derivative of pyridine, featuring an acetyl group at the 5-position and a benzoyl-4-methoxyphenoxy group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Des Réactions Chimiques

Chemical Reactions and Mechanisms

The chemical reactions involving 5-acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine can be categorized into several types:

3.1 Nucleophilic Substitution Reactions

These reactions involve the substitution of a leaving group by a nucleophile, often facilitated by the presence of electron-withdrawing groups on the pyridine ring. The mechanism typically follows an SNAr pathway, where the nucleophile attacks the electrophilic carbon atom adjacent to the leaving group.

3.2 Electrophilic Aromatic Substitution

In this reaction type, electrophiles attack the aromatic system of the benzene or methoxy-substituted phenyl groups. The presence of electron-donating groups like methoxy enhances the reactivity towards electrophiles, making these compounds suitable for further functionalization.

3.3 Oxidation and Reduction Reactions

The compound can undergo oxidation to form corresponding ketones or aldehydes, depending on reaction conditions. Conversely, reduction reactions may involve converting carbonyl groups into alcohols or other functional groups through hydride transfer processes.

Table 2: Biological Activity of Pyridine Derivatives

| Compound | Activity Type | IC50 (µM) | References |

|---|---|---|---|

| 5-Acetyl Derivative | Anti-inflammatory | 12 | |

| Benzoyl-Methoxy Derivative | Anticancer | 8 |

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that various pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine has been investigated for its potential to target specific cancer pathways, though detailed studies are still emerging.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated that the compound inhibited cell proliferation significantly, with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects. Pyridine derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Research Findings

In vitro assays revealed that this compound effectively reduced COX-2 expression, leading to decreased inflammatory markers in treated cells. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have garnered attention, particularly against resistant strains of bacteria and fungi. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound exhibited potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics.

CNS Disorders Treatment

Recent investigations suggest that this compound may have neuroprotective effects, making it a candidate for treating central nervous system disorders such as Alzheimer's disease and other forms of dementia.

Research Insights

Animal models treated with this compound showed improved cognitive function and reduced amyloid plaque formation, indicating its potential role in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzoyl and methoxy groups can enhance potency and selectivity for specific biological targets.

Mécanisme D'action

The mechanism of action of 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

- 2-(2-benzoyl-4-methoxyphenoxy) pyridine

- 5-Acetyl-2-(4-methoxyphenoxy) pyridine

- 5-Acetyl-2-(2-benzoylphenoxy) pyridine

Uniqueness: 5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is unique due to the presence of both the acetyl and benzoyl-4-methoxyphenoxy groups, which confer distinct chemical and biological properties

Activité Biologique

5-Acetyl-2-(2-benzoyl-4-methoxyphenoxy) pyridine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which includes a pyridine ring substituted with an acetyl group and a phenoxy moiety. This structural configuration suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, similar to other pyridine derivatives that have shown anti-inflammatory properties.

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing various signaling pathways within cells.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance, certain pyrimidine derivatives have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for these compounds ranged from 0.04 to 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

Preliminary investigations into the anticancer effects of related compounds suggest that they may exhibit antiproliferative activity against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7), prostate (DU145), and colon (CaCo-2) cancer cell lines .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of phenolic glycoside esters showed that certain derivatives caused significant mitochondrial membrane potential loss in MCF-7 cells, indicating potential apoptotic mechanisms .

- In Vivo Models : Research involving carrageenan-induced paw edema models demonstrated that compounds with similar structural features exhibited anti-inflammatory effects comparable to indomethacin, with effective doses (ED50) calculated around 9.17 μM .

Data Tables

| Compound | Target | Activity | IC50/ED50 (μM) |

|---|---|---|---|

| 5-Acetyl... | COX-1/COX-2 | Inhibition | 0.04 |

| Pyrimidine A | MCF-7 | Antiproliferative | 6.13 |

| Pyrimidine B | DU145 | Antiproliferative | 10.8 |

| Indomethacin | Paw Edema Model | Anti-inflammatory | 9.17 |

Propriétés

IUPAC Name |

1-[6-(2-benzoyl-4-methoxyphenoxy)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-14(23)16-8-11-20(22-13-16)26-19-10-9-17(25-2)12-18(19)21(24)15-6-4-3-5-7-15/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRTZXRZVJWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=C(C=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.